2-(3-bromophenoxy)-N-cyclopropyl-N-methylacetamide
Description
2-(3-Bromophenoxy)-N-cyclopropyl-N-methylacetamide is a brominated phenoxy acetamide derivative characterized by a cyclopropyl-methylamine substituent on the acetamide nitrogen. Its synthesis involves sequential reactions starting from 2-(3-bromophenoxy)acetate, which is converted to the corresponding acid chloride and then coupled with cyclopropyl-methylamine in the presence of triethylamine (Et₃N) . Further modifications, such as Suzuki-Miyaura cross-coupling reactions, enable the introduction of boronate esters for functional diversification .
Properties
IUPAC Name |
2-(3-bromophenoxy)-N-cyclopropyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-14(10-5-6-10)12(15)8-16-11-4-2-3-9(13)7-11/h2-4,7,10H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQVRBCKIPTXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)COC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N-cyclopropyl-N-methylacetamide typically involves the reaction of 3-bromophenol with N-cyclopropyl-N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenoxy)-N-cyclopropyl-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the bromine atom, forming phenoxy derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) are used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemical Properties and Structure
The compound features a bromophenoxy group, which is known for its ability to enhance lipophilicity and biological activity. The cyclopropyl group contributes to the compound's conformational rigidity, potentially influencing its interaction with biological targets.
Antiviral Activity
Recent studies have explored the antiviral potential of compounds similar to 2-(3-bromophenoxy)-N-cyclopropyl-N-methylacetamide, particularly against SARS-CoV-2. For instance, structure-based optimization of related compounds has shown promising results in inhibiting viral replication in vitro. The compound's ability to interact with viral proteases could make it a candidate for further antiviral development .
Cystic Fibrosis Treatment
The cystic fibrosis transmembrane conductance regulator (CFTR) is a critical target for drug development in treating cystic fibrosis. Compounds that modulate CFTR function are being investigated, and derivatives of acetamides have shown potential as CFTR potentiators or inhibitors. The structure of this compound may lend itself to similar modifications for enhancing CFTR activity .
Insecticidal Properties
Research into the insecticidal properties of related compounds indicates that structures similar to this compound can exhibit significant pesticidal activity. For example, studies on cyano-2-pyridones have demonstrated their effectiveness against various insect pests, suggesting that modifications to the acetamide structure could yield effective insecticides .
Potential as an Anti-Cancer Agent
There is ongoing research into the anti-cancer properties of acetamides, with some studies indicating that such compounds can induce apoptosis in cancer cells. The specific interactions of this compound with cellular receptors may provide insights into its potential as an anti-cancer agent.
Case Study 1: Antiviral Efficacy Against SARS-CoV-2
A study focused on a series of compounds derived from acetamides demonstrated significant antiviral activity against SARS-CoV-2 in vitro. The compounds were evaluated for their ability to inhibit viral replication, showing IC50 values in the nanomolar range, comparable to existing antiviral drugs like remdesivir .
Case Study 2: Modulation of CFTR Function
In another investigation, a set of acetamide derivatives was synthesized and tested for their effects on CFTR function in cell models. Certain compounds enhanced the function of the ΔF508 CFTR mutant, indicating that similar modifications to this compound could lead to effective treatments for cystic fibrosis .
Mechanism of Action
The mechanism of action of 2-(3-bromophenoxy)-N-cyclopropyl-N-methylacetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The cyclopropyl and methyl groups may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Implications
- In contrast, bicyclic substituents (e.g., norbornane derivatives) may improve lipophilicity and blood-brain barrier penetration .
- Bromophenoxy Positioning: All compounds share a bromine atom at the phenoxy ring’s para position, which may influence halogen bonding interactions with biological targets.
Pharmacological Activity Trends
While direct data for this compound are unavailable, related derivatives exhibit anti-inflammatory and analgesic properties. For example, N-(2-bromocyclohexyl) analogs showed significant COX-2 inhibition (IC₅₀ ~0.8 µM) in murine models . The bicyclic norbornane derivatives demonstrated potent antipyretic activity, reducing fever in rats by 60% at 10 mg/kg doses . These findings suggest that nitrogen substituent bulk and lipophilicity correlate with enhanced activity.
Biological Activity
2-(3-bromophenoxy)-N-cyclopropyl-N-methylacetamide is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a bromophenoxy group attached to a cyclopropyl and N-methylacetamide moiety. The presence of the bromine atom in the phenoxy group is significant, as halogenated compounds often exhibit enhanced biological activity due to increased lipophilicity and potential interactions with biological targets.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom may facilitate binding to these targets, enhancing the compound's efficacy in biological systems.
Antimicrobial Properties
Research has indicated that this compound may possess antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including multi-drug resistant bacteria. Preliminary studies suggest that the compound exhibits significant inhibitory activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
In addition to its antimicrobial potential, this compound has been explored for anticancer properties. Studies have shown that certain derivatives of bromophenol compounds demonstrate cytotoxic effects on human tumor cell lines. The specific activity of this compound in this context remains to be fully characterized but aligns with the observed activities of related compounds .
Case Studies
- Antimicrobial Efficacy : A study comparing various brominated compounds found that those structurally similar to this compound displayed minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli. This suggests a promising profile for further development in antimicrobial applications .
- Cytotoxicity Against Tumor Cells : In vitro studies have indicated that bromophenol derivatives can selectively induce apoptosis in cancer cells while sparing normal cells. For instance, compounds similar to this compound were tested against several human tumor cell lines, revealing varying degrees of cytotoxicity that warrant further investigation into their structure-activity relationships .
Table 1: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Anticancer | Cytotoxic effects on tumor cell lines |
Table 2: Comparative MIC Values
| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |
|---|---|---|
| This compound | 40 | 60 |
| Ceftriaxone | 0.1 | 0.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
